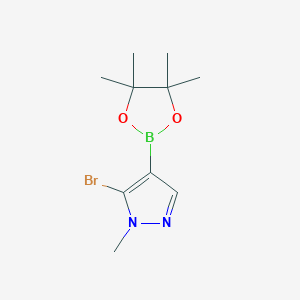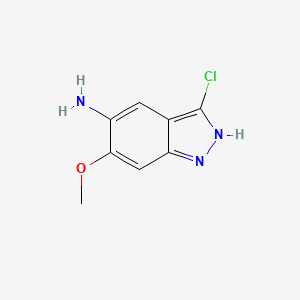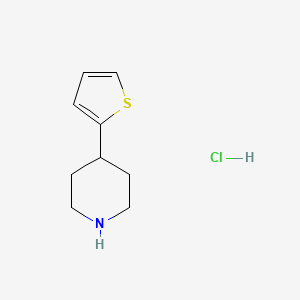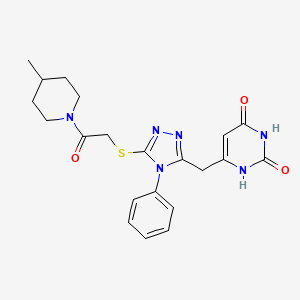
3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a unique organic compound that falls under the category of fluorinated ketones. Its intricate structure, featuring a trifluoromethyl group and a pyrrolidine moiety, gives it interesting chemical and physical properties. This compound is primarily utilized in various fields of scientific research due to its potential biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound often starts with the preparation of 6-methylpyridazin-3-ol. This intermediate undergoes etherification with 3-bromopyrrolidine to form the pyrrolidine derivative. Following this, the key trifluoromethyl ketone functionality is introduced via a reaction involving a trifluoroacetylation agent, such as trifluoroacetic anhydride, under controlled conditions. Temperature and solvent choice play critical roles in ensuring the efficiency of each step.
Industrial Production Methods: Industrial production scales up these methods, often utilizing continuous flow chemistry to enhance efficiency and yield. Optimization of reaction conditions, like temperature, pressure, and reactant concentration, is crucial to achieving high purity and yield. Catalysts may also be employed to accelerate specific reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo several types of chemical reactions, including:
Oxidation: Typically, oxidation of this compound involves the pyrrolidine ring or the methyl group attached to the pyridazinyl moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with reagents like thiols or amines.
Common Reagents and Conditions: Standard reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases for substitution reactions. Conditions typically involve solvents such as dichloromethane, methanol, or acetonitrile, with reactions conducted at varying temperatures based on the desired transformation.
Major Products: Depending on the reaction, the major products may include alcohols (from reduction), sulfoxides or sulfones (from substitution with thiols), and oxidized derivatives involving the pyrrolidine or pyridazinyl moiety.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic pathways.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding. Researchers use it to investigate the interactions of fluorinated compounds with biological targets.
Medicine: Pharmaceutical research leverages this compound for drug development, particularly focusing on its potential as an anti-inflammatory or anti-cancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound for new drug discovery.
Industry: In industry, this compound may be used in the development of agrochemicals or advanced materials, owing to its stability and unique reactivity profile.
Mécanisme D'action
The compound exerts its effects through its interactions with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzyme active sites or receptor binding pockets. The pyrrolidine moiety contributes to its overall stability and bioavailability. These interactions often involve hydrogen bonding, van der Waals forces, and electrostatic interactions. Pathways influenced by this compound include enzyme inhibition pathways and signal transduction pathways in cells.
Comparaison Avec Des Composés Similaires
1,3,3-Trifluoro-1-(3-pyrrolidinyl)propan-1-one: Similar in structure but lacks the pyridazinyl moiety, leading to different reactivity and biological activity.
3,3,3-Trifluoro-1-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one: Substitution of the methyl group with a chlorine atom alters its chemical properties and biological interactions.
Uniqueness: The combination of the trifluoromethyl group, the pyrrolidine ring, and the 6-methylpyridazinyl moiety in 3,3,3-Trifluoro-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one makes it a uniquely versatile compound. This combination imparts distinct chemical reactivity and potential for various biological activities that set it apart from similar compounds.
This should give you a solid overview of the compound, its preparation methods, chemical reactions, applications, mechanism of action, and how it compares to similar compounds
Propriétés
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-2-3-10(17-16-8)20-9-4-5-18(7-9)11(19)6-12(13,14)15/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWFDQMASLHWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)




![1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2851982.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)


![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2851991.png)

![[2-(2-Methyl-6-propan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2851995.png)
